N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide
CAS No.: 895767-41-6
Cat. No.: VC21371282
Molecular Formula: C15H21N3O3S
Molecular Weight: 323.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 895767-41-6 |
---|---|
Molecular Formula | C15H21N3O3S |
Molecular Weight | 323.4g/mol |
IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butane-1-sulfonamide |
Standard InChI | InChI=1S/C15H21N3O3S/c1-4-5-11-22(20,21)16-14-12(2)17(3)18(15(14)19)13-9-7-6-8-10-13/h6-10,16H,4-5,11H2,1-3H3 |
Standard InChI Key | JDBCADSLUHHFCR-UHFFFAOYSA-N |
SMILES | CCCCS(=O)(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Canonical SMILES | CCCCS(=O)(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Introduction
Basic Chemical Information
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide is a sulfonamide derivative with a substituted pyrazole ring. Table 1 summarizes the key identification parameters of this compound.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 895767-41-6 |
Molecular Formula | C₁₅H₂₁N₃O₃S |
Molecular Weight | 323.41 g/mol |
IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butane-1-sulfonamide |
MDL Number | MFCD01594036 |
PubChem CID | 19683384 |
SMILES Notation | CCCCS(=O)(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Common Purity | 95-98% |
The compound consists of a pyrazole core with phenyl and methyl substituents, along with a butane-1-sulfonamide group attached at the 4-position of the pyrazole ring .
Structural Characteristics
Chemical Structure
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide features a pyrazole ring with specific substitution patterns. The pyrazole ring contains a phenyl group at position 2, methyl groups at positions 1 and 5, an oxo group at position 3, and a butane-1-sulfonamide group attached at position 4 . The structural arrangement contributes to the compound's chemical reactivity and potential biological activity.
Structural Analogs
Several structurally related compounds have been studied and documented in the literature, including:
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methylbutanamide (CAS: 34320-63-3)
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CAS: 306959-01-3)
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
These structural analogs share the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core structure but differ in the substituent attached to the 4-position of the pyrazole ring.
Physical and Chemical Properties
Physical State and Appearance
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyrazolyl)butane-1-sulfonamide typically exists as a crystalline solid at room temperature . The compound is available commercially at purities ranging from 95% to 98% .
Solubility and Solution Preparation
The compound exhibits specific solubility characteristics that are important for research applications. While complete solubility data is limited, guidelines for preparing stock solutions have been documented:
Table 2: Stock Solution Preparation Guidelines
Desired Concentration | Amount of Compound Required (per mL) |
---|---|
1 mM | 0.3234 mg |
5 mM | 1.6171 mg |
10 mM | 3.2341 mg |
For optimal solubility, it is recommended to first dissolve the compound in an appropriate organic solvent (such as DMSO) before diluting with aqueous buffers . The preparation of stock solutions should follow these general steps:
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Weigh the required amount of the compound
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Dissolve in a suitable organic solvent (primary dissolution)
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Dilute with the final buffer or medium as needed
Classification Category | Designation |
---|---|
Signal Word | Warning |
Acute Toxicity (Oral) | Category 4 (H302) |
Skin Irritation | Category 2 (H315) |
Eye Irritation | Category 2A (H319) |
Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335) |
The compound carries the GHS07 pictogram, indicating acute toxicity and irritant properties .
Hazard and Precautionary Statements
Hazard Statements:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H320: Causes eye irritation
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
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P302+P352: IF ON SKIN: Wash with plenty of water
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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